molecular formula C12H18O2 B7862563 3-(2-Methoxyphenyl)-3-pentanol CAS No. 53847-40-8

3-(2-Methoxyphenyl)-3-pentanol

Cat. No. B7862563
CAS RN: 53847-40-8
M. Wt: 194.27 g/mol
InChI Key: NWOYPGORKVCGPR-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-3-pentanol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Optimization of Derivatives : A study focused on the synthesis of a related compound, (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, highlighting the importance of optimizing synthesis procedures for such compounds (Fang Ling, 2011).

  • Plant Immunity : Research has shown that compounds like 3-pentanol can elicit plant immunity against microbial pathogens and insects, indicating potential agricultural applications (G. C. Song, H. Choi, C. Ryu, 2015).

  • Catalysis in Chemical Synthesis : The use of catalysts like ammonium ferric sulfate dodecahydrate in synthesizing derivatives of 3-(2-Methoxyphenyl)-3-pentanol, such as Amyl 4-hydroxy-3-methoxycinnamate, has been studied, indicating its significance in chemical manufacturing (Lin Xin-jie, 2012).

  • Biofuels and Microbial Engineering : Pentanol isomers, which include derivatives of this compound, have been investigated for their potential as biofuels. Advances in metabolic engineering have been crucial in developing microbial strains for producing these isomers (A. Cann, J. Liao, 2009).

  • Pharmaceutical Applications : The compound has been used in the synthesis of pharmaceuticals, such as in the creation of potential analgesics and opioids (M. Wissler, Utz-Peter Jagusch, B. Sundermann, W. Hoelderich, 2007).

  • Environmental Impact Studies : The atmospheric chemistry of compounds like 3-pentanol, which is structurally similar, has been studied to understand their impact on environmental pollution and climate change (M. D. Hurley, T. Wallington, M. Bjarrum, M. S. Javadi, O. Nielsen, 2005).

properties

IUPAC Name

3-(2-methoxyphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-12(13,5-2)10-8-6-7-9-11(10)14-3/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOYPGORKVCGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016379
Record name 3-(2-Methoxyphenyl)-3-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53847-40-8
Record name 3-(2-Methoxyphenyl)-3-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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